molecular formula C18H20ClN3O2S B2662187 (Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217209-31-8

(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2662187
CAS No.: 1217209-31-8
M. Wt: 377.89
InChI Key: BOCVKXZUISDARD-CFYXSCKTSA-N
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Description

(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thieno[2,3-c]pyridine core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.

    Introduction of the Amido Group: The amido group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.

    Addition of the Phenylacrylamido Moiety: The phenylacrylamido group is typically added via a Michael addition reaction, where the acrylamide derivative reacts with the thieno[2,3-c]pyridine intermediate.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amido or phenylacrylamido groups, potentially converting them to amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve strong bases (e.g., NaH, KOH) or acids (e.g., HCl, H2SO4) depending on the nature of the substituent.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, particularly those involving the central nervous system or inflammatory pathways.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-c]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Phenylacrylamido Derivatives: Compounds with similar side chains but different core structures.

Uniqueness

What sets (Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride apart is its combination of the thieno[2,3-c]pyridine core with the phenylacrylamido moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

6-methyl-2-[[(Z)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S.ClH/c1-21-10-9-13-14(11-21)24-18(16(13)17(19)23)20-15(22)8-7-12-5-3-2-4-6-12;/h2-8H,9-11H2,1H3,(H2,19,23)(H,20,22);1H/b8-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCVKXZUISDARD-CFYXSCKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C\C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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